molecular formula C15H9Cl3N2O B1396770 6-Chloro-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride CAS No. 1332529-00-6

6-Chloro-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride

Cat. No.: B1396770
CAS No.: 1332529-00-6
M. Wt: 339.6 g/mol
InChI Key: BPUWUXAWJQSQRP-UHFFFAOYSA-N
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Description

6-Chloro-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride (CAS 174636-68-1) is a high-purity chemical reagent intended for research and development applications exclusively. This compound features a quinoline core functionalized with both a reactive carbonyl chloride group and a pyridin-4-yl substituent, making it a versatile intermediate in organic synthesis and medicinal chemistry . This compound is of significant interest in the design and synthesis of novel quinoline-4-carboxamide derivatives . Such analogs are investigated for their potential as Type II binders to cytochrome P450 enzymes (CYPs), including the significant drug-metabolizing isoform CYP2C9 . In this binding mode, the sp2 hybridized nitrogen in the para-positioned pyridine ring can coordinate directly with the ferric heme iron of the P450 enzyme, which may alter the enzyme's metabolic activity . Researchers utilize these properties to study enzyme inhibition and probe binding interactions within the enzyme's active site. Furthermore, quinoline scaffolds are explored as modulators of other biological targets, such as the Receptor for Advanced Glycation End products (RAGE) . The molecular structure includes a 6-chloro substituent on the quinoline ring, which can influence the compound's electronic properties, lipophilicity, and subsequent interactions in biological systems or during chemical synthesis. The reactive acyl chloride group at the 4-position enables facile nucleophilic acyl substitution reactions, allowing researchers to efficiently generate a diverse array of amide or ester derivatives for structure-activity relationship (SAR) studies . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-2-pyridin-4-ylquinoline-4-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N2O.ClH/c16-10-1-2-13-11(7-10)12(15(17)20)8-14(19-13)9-3-5-18-6-4-9;/h1-8H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUWUXAWJQSQRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CC(=N2)C3=CC=NC=C3)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Quinoline Core

  • The quinoline ring system is commonly synthesized via the Skraup synthesis, which involves heating aniline derivatives with glycerol and an oxidizing agent (e.g., nitrobenzene) in acidic medium, or via the Friedländer synthesis, which condenses 2-aminobenzaldehyde with ketones under acidic or basic catalysis.
  • For the 6-chloro derivative, either chlorinated anilines are used as starting materials or selective chlorination is performed post-quinoline formation.

Introduction of the Pyridin-4-yl Group

  • The Suzuki-Miyaura cross-coupling reaction is the preferred method to install the pyridin-4-yl substituent at the 2-position of the quinoline.
  • This involves reaction of a 2-halogenated quinoline intermediate (e.g., 2-bromo-6-chloroquinoline-4-carboxylic acid derivative) with pyridin-4-yl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and an appropriate solvent (e.g., toluene, dioxane) under inert atmosphere.
  • Typical reaction temperatures range from 80 to 110 °C for 6–24 hours.

Conversion to Carbonyl Chloride

  • The quinoline-4-carboxylic acid intermediate is converted to the corresponding acyl chloride by refluxing with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions.
  • Temperature control is critical, often maintained between 0–5 °C at the start to minimize side reactions, then refluxed for 1–3 hours.
  • Excess reagents and by-products (SO₂, HCl) are removed under reduced pressure.

Formation of Hydrochloride Salt

  • The acyl chloride is treated with dry hydrogen chloride gas or anhydrous HCl in ether to form the hydrochloride salt.
  • This step improves compound crystallinity and stability.
  • The product is isolated by filtration and washed with cold ether.
Step Parameter Typical Range/Condition Effect on Yield and Purity
Quinoline formation Temperature 120–150 °C Higher temperature improves cyclization but may cause side reactions
Suzuki coupling Catalyst loading 1–5 mol% Pd Higher loading increases rate but raises cost
Base K₂CO₃, Na₂CO₃ Influences coupling efficiency and selectivity
Solvent Toluene, dioxane, DMF Solvent polarity affects solubility and reaction rate
Acyl chloride formation Temperature 0–5 °C (initial), then reflux Low temp reduces side reactions; reflux ensures complete conversion
Reaction time 1–3 hours Insufficient time leads to incomplete conversion
Hydrochloride formation HCl concentration Anhydrous HCl in ether or gas Ensures complete salt formation and purity

Optimization aims to maximize yield (typically 80–90% for acyl chloride formation) and purity (>95%) while minimizing impurities and side products.

  • Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure, with characteristic chemical shifts observed for quinoline and pyridine protons and carbons.
  • Mass spectrometry confirms molecular weight (303.1 g/mol for the 6-chloro derivative).
  • Purity is typically assessed by HPLC or melting point analysis; the hydrochloride salt form exhibits improved crystallinity and stability.
  • The compound’s reactivity profile includes nucleophilic substitution at the acyl chloride, enabling further derivatization.
Stage Reagents/Conditions Yield Range (%) Notes
Quinoline core synthesis Skraup or Friedländer synthesis 60–75 Requires temperature and acid catalyst control
6-Chloro substitution Chlorination or chlorinated starting materials Variable Electronic effects influence reactivity
Pyridin-4-yl coupling Suzuki-Miyaura coupling, Pd catalyst, base 70–85 Reaction time and catalyst loading critical
Acyl chloride formation SOCl₂ or (COCl)₂, anhydrous reflux 80–90 Moisture sensitive, temperature control essential
Hydrochloride salt formation HCl in ether or gaseous HCl >95 Enhances stability and crystallinity

The preparation of 6-chloro-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride is a multi-step process involving classical heterocyclic synthesis, palladium-catalyzed cross-coupling, and acyl chloride formation under carefully controlled anhydrous conditions. Optimization of reaction parameters such as temperature, solvent, catalyst loading, and reagent purity is essential to achieve high yields and product purity. The hydrochloride salt form is preferred for its enhanced stability and ease of handling. This synthesis route is well-established and adaptable for scale-up in industrial settings, supporting the compound’s use in pharmaceutical research.

Biological Activity

6-Chloro-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride (CAS No. 1202981-33-6) is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a quinoline core and a pyridine moiety, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C15H10ClN2O
  • Molecular Weight : 303.14 g/mol
  • Purity : Typically ≥ 97%

The compound is synthesized through various methods, including the Pfitzinger reaction, which is essential for developing derivatives with specific biological activities.

Anticancer Properties

Research has highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines. For instance, studies indicate that derivatives of this compound exhibit significant antiproliferative effects against human cancer cell lines, with IC50 values often below 10 µM .

Case Study: Inhibition of Lactate Dehydrogenase (LDH)

A relevant study investigated the inhibition of lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism. The compound demonstrated selective inhibition of the hLDHA isoform, with IC50 values ranging from 1 to 5 µM, indicating its potential as a therapeutic agent in targeting metabolic pathways in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity. Related studies suggest that structural modifications can enhance its efficacy against various bacterial strains.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways, particularly those associated with cancer cell proliferation.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, contributing to oxidative stress and subsequent cell death.

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC15H10ClN2OQuinoline core with pyridineAnticancer, antimicrobial
2-(Pyridin-2-yl)quinoline-4-carbonyl chlorideC16H13ClN2ODifferent pyridine substitutionAntimicrobial
6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chlorideC16H13ClN2OMethyl group affects reactivityAnticancer

This comparison illustrates how slight modifications in molecular structure can lead to significant differences in biological activity.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
This compound has been studied for its potential anticancer properties. Research indicates that derivatives of 2-(pyridin-4-yl)quinoline exhibit activity against various cancer cell lines. The presence of the chloro and carbonyl groups enhances its ability to interact with biological targets, potentially leading to the development of novel anticancer agents.

Enzyme Inhibition
6-Chloro-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride has shown promise as an enzyme inhibitor, particularly in the context of kinases and other therapeutic targets. Its structural features allow it to bind effectively to active sites, thereby modulating enzymatic activity. This property is crucial in designing inhibitors for diseases such as cancer and neurodegenerative disorders .

Synthetic Applications

Building Block in Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its carbonyl chloride functionality allows for nucleophilic substitution reactions, enabling the formation of various derivatives such as amides and esters. This reactivity is exploited in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Coupling Reactions
this compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds. This application is particularly relevant in creating compounds with enhanced biological activity or specific pharmacological profiles .

Biochemical Research

Interaction with Biological Targets
Research has highlighted the compound's ability to interact with various biological macromolecules, including proteins and nucleic acids. Its unique structure allows it to serve as a probe for studying biological pathways and mechanisms at the molecular level .

Potential Use in Drug Development
Due to its diverse biological activities, the compound is being investigated as a candidate for drug development. The ability to modify its structure could lead to derivatives with improved efficacy and reduced side effects, making it a valuable asset in pharmaceutical research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related quinoline derivatives, emphasizing substituent variations and their implications:

Compound Name Substituents Molecular Weight Key Properties/Activities References
6-Chloro-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride (Target) 6-Cl, 2-pyridin-4-yl, 4-COCl, HCl salt ~339.60* High reactivity due to carbonyl chloride; potential for condensation or amide formation.
6-Methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride 6-CH₃, 2-pyridin-4-yl, 4-COCl, HCl salt ~313.75 Reduced steric hindrance compared to Cl; methyl may enhance lipophilicity.
6-Chloro-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride 6-Cl, 2-pyridin-2-yl, 4-COCl, HCl salt 339.60 Positional isomer of target; pyridin-2-yl may alter binding interactions in biological assays.
6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride 6-C₂H₅, 2-pyridin-4-yl, 4-COCl, HCl salt ~353.83 Increased hydrophobicity vs. Cl or CH₃; potential for extended pharmacokinetic half-life.
6-Chloro-4-hydrazino-2-methylquinoline hydrochloride 6-Cl, 4-NHNH₂, 2-CH₃, HCl salt 243.71 Hydrazino group enables chelation or coordination chemistry; lower reactivity than COCl.
(S)-Amino-alcohol quinolines (e.g., pentyl/heptyl derivatives) Variable alkyl chains, amino-alcohol substituents ~350–400 Anti-malarial activity (3× potency vs. mefloquine); synergistic with dihydroartemisinin.
Benzofuroquinolinium derivatives Benzofuran fused to quinoline ~300–350 FtsZ inhibition (antibacterial); hypotoxic to mammalian cells.

*Estimated based on analogs (e.g., ).

Key Observations:

Substituent Effects on Reactivity: The carbonyl chloride group (position 4) in the target compound enables reactivity with nucleophiles (e.g., amines, alcohols) for derivatization . Halogen vs.

Biological Activity Trends: Anti-malarial Activity: (S)-Amino-alcohol quinolines (e.g., pentyl/heptyl derivatives) exhibit enhanced potency and safety profiles compared to mefloquine, suggesting that substituent flexibility and stereochemistry critically influence efficacy . Antibacterial Activity: Benzofuroquinolinium derivatives inhibit FtsZ polymerization, causing bacterial cell elongation. Their hypotoxicity highlights the importance of substituent selection for therapeutic index .

Positional Isomerism: The pyridin-4-yl group (target) vs.

Salt Form and Solubility :

  • Hydrochloride salts (target, ) improve aqueous solubility, facilitating in vitro testing and formulation.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 6-chloro-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride?

Methodological Answer: The synthesis typically involves multi-step protocols, starting with the condensation of substituted pyridine and quinoline precursors. For example:

Alkylation/Cyclization : React 6-chloroquinoline-4-carbonyl chloride with 4-pyridinyl derivatives under reflux in anhydrous toluene or DMF, using catalysts like palladium or copper to enhance coupling efficiency .

Chlorination : Introduce the carbonyl chloride group via thionyl chloride (SOCl₂) or oxalyl chloride under inert conditions .

Hydrochloride Formation : Treat the final product with HCl gas in dichloromethane to form the hydrochloride salt .
Critical Parameters : Monitor reaction temperature (70–120°C), solvent polarity, and catalyst loading to avoid side products like N-oxides or over-chlorination .

Q. How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:

  • Storage : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the acid chloride group. Desiccate using silica gel to avoid moisture absorption .
  • Safety Protocols :
    • Use PPE (gloves, goggles, lab coat) due to corrosive and irritant properties.
    • Neutralize spills with sodium bicarbonate before disposal.
    • Dispose of waste via certified chemical waste services to comply with environmental regulations (e.g., H400/H420 hazard codes) .

Q. What purification techniques are recommended for isolating high-purity samples?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures (4:1 v/v) at 60°C to remove unreacted starting materials.
  • Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (30–70%) to separate chlorinated byproducts .
  • HPLC : For analytical purity (>98%), use a C18 column with acetonitrile/0.1% TFA mobile phase (flow rate: 1 mL/min) .

Advanced Research Questions

Q. How can spectroscopic methods resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

  • NMR : Assign peaks using ¹H/¹³C and 2D techniques (COSY, HSQC):
    • Quinoline C-4 carbonyl chloride: δ ~170 ppm in ¹³C NMR.
    • Pyridinyl protons: Doublets at δ 8.5–9.0 ppm in ¹H NMR .
  • X-ray Crystallography : Resolve stereoelectronic effects (e.g., planarity of the quinoline-pyridine system) using single crystals grown via slow evaporation in acetone .
  • Mass Spectrometry : Confirm molecular weight (ESI-MS: [M+H]⁺ ~348 m/z) and detect halogen isotopes (Cl⁻ patterns) .

Q. How can conflicting reactivity data (e.g., unexpected substitution patterns) be analyzed?

Methodological Answer:

  • Mechanistic Probes :
    • Use isotopic labeling (e.g., D₂O exchange) to track proton transfer in nucleophilic substitutions.
    • Conduct Hammett studies to correlate substituent effects with reaction rates .
  • Computational Modeling : Optimize transition states (DFT/B3LYP) to predict regioselectivity, such as preferential attack at the quinoline C-4 vs. pyridine C-2 positions .
  • Controlled Experiments : Vary solvents (polar vs. nonpolar) and additives (e.g., KI for SN2 pathways) to isolate competing mechanisms .

Q. What strategies are effective for functionalizing this compound to enhance pharmacological activity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the pyridinyl group with thiazole or imidazole rings to improve target binding .
  • Prodrug Design : Convert the acid chloride to an ester (e.g., propargyl ester) for enhanced bioavailability, followed by enzymatic hydrolysis in vivo .
  • Conjugation : Link to fluorescent tags (e.g., dansyl) via the quinoline nitrogen for cellular imaging studies .

Q. How can researchers validate the compound’s role in inhibiting specific enzymes or receptors?

Methodological Answer:

  • Enzyme Assays :
    • Kinase Inhibition : Use ADP-Glo™ assays to measure ATP consumption in the presence of the compound (IC50 determination).
    • Receptor Binding : Perform competitive radioligand displacement (e.g., [³H]-labeled antagonists) for affinity studies .
  • Molecular Docking : Screen against PDB structures (e.g., EGFR kinase) using AutoDock Vina to identify key interactions (e.g., H-bonding with quinoline carbonyl) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride

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